molecular formula C24H22FN3O3S B2707038 2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 899742-61-1

2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide

Katalognummer: B2707038
CAS-Nummer: 899742-61-1
Molekulargewicht: 451.52
InChI-Schlüssel: LEZSUDBPCQPZDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide is a synthetic small molecule characterized by a benzofuropyrimidinone core fused with a pyrimidine ring. The structure includes a cyclopentyl group at position 3 of the pyrimidine, a thioether-linked acetamide moiety at position 2, and a substituted aromatic ring (4-fluoro-2-methylphenyl) on the acetamide nitrogen.

Eigenschaften

IUPAC Name

2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O3S/c1-14-12-15(25)10-11-18(14)26-20(29)13-32-24-27-21-17-8-4-5-9-19(17)31-22(21)23(30)28(24)16-6-2-3-7-16/h4-5,8-12,16H,2-3,6-7,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZSUDBPCQPZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the cyclopentyl group and the thioacetamide moiety. The final step involves the attachment of the N-(4-fluoro-2-methylphenyl) group under specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the thioacetamide group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural homology with several derivatives, enabling a comparative analysis of substituent effects on physicochemical properties and bioactivity. Below is a detailed comparison:

Structural and Physicochemical Comparison

Compound Name / ID Core Structure Pyrimidine Substituent Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound Benzofuro[3,2-d]pyrimidinone 3-cyclopentyl N-(4-fluoro-2-methylphenyl) ~467.5 (calculated) High lipophilicity due to cyclopentyl; fluorinated aryl enhances stability
2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-(trifluoromethyl)phenyl)acetamide Benzofuro[3,2-d]pyrimidinone 3-isopentyl N-(3-(trifluoromethyl)phenyl) ~509.5 Branched alkyl chain (isopentyl) increases steric bulk; CF3 group enhances electronegativity
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide Dihydropyrimidinone 4-methyl N-(4-phenoxyphenyl) ~371.4 Simpler core; phenoxy group may improve solubility
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone 4-methyl N-(2,3-dichlorophenyl) ~344.2 Dichloro substituent enhances halogen bonding potential
2-[[3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-(trifluoromethyl)phenyl)acetamide Thieno[3,2-d]pyrimidinone 3-(4-chlorophenyl) N-(2-(trifluoromethyl)phenyl) ~497.9 Thiophene core alters electron density; Cl and CF3 groups enhance binding
2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide Thieno[3,2-d]pyrimidinone 3-(4-fluorophenyl) N-(6-methylbenzothiazol-2-yl) ~508.6 Benzothiazole moiety may confer fluorescence or intercalation properties

Bioactivity and Therapeutic Potential

  • Thieno[3,2-d]pyrimidinone Derivatives (): These compounds are implicated in kinase inhibition and ferroptosis induction, with fluorinated or chlorinated aryl groups enhancing selectivity for cancer cells .
  • Dihydropyrimidinone Analogs (): Exhibit moderate enzyme inhibitory activity, likely due to hydrogen bonding via the dihydropyrimidinone core and halogen interactions .
  • Target Compound: The cyclopentyl group may improve membrane permeability, while the 4-fluoro-2-methylphenyl substituent balances lipophilicity and metabolic stability.

Biologische Aktivität

The compound 2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈F₁N₃O₂S
  • Molecular Weight : 357.42 g/mol
  • IUPAC Name : 2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide

Synthesis

The synthesis of this compound involves multiple steps, typically starting with the preparation of the benzofuro-pyrimidine core followed by thioacetylation and subsequent modification to introduce the fluorinated phenyl group. The detailed synthetic pathway is critical for understanding the biological activity and optimizing yield.

Antimicrobial Activity

Research has indicated that similar compounds within the benzofuro-pyrimidine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with thioether functionalities possess enhanced activity against various bacterial strains. The minimal inhibitory concentration (MIC) values for these compounds often fall below 50 µg/mL, indicating potent antimicrobial efficacy .

Antitumor Activity

Compounds with similar structural motifs have been evaluated for their antitumor properties. In vitro studies have demonstrated that certain benzofuro-pyrimidines can inhibit cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The most promising analogs showed IC₅₀ values in the low micromolar range, suggesting they could serve as lead compounds for further development .

The proposed mechanism of action for these compounds includes the inhibition of key enzymes involved in nucleic acid synthesis and cell division. For example, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis . This inhibition leads to reduced proliferation of cancer cells and enhanced apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the aromatic ring significantly enhances potency.
  • Thioether Linkage : The thioether moiety appears to be critical for maintaining biological activity, likely due to its role in molecular recognition processes.

Case Studies

  • Antiviral Activity : A study on related benzothiazole derivatives revealed antiviral effects against influenza virus strains, with some compounds achieving IC₅₀ values as low as 20 µM .
  • Neuroprotective Effects : Certain analogs have shown promise in models of neurodegenerative diseases by exhibiting antioxidant properties and reducing neuronal injury during ischemia/reperfusion events .

Q & A

Q. Purification Challenges :

  • Low solubility of intermediates in common solvents (e.g., DCM, EtOAc) necessitates column chromatography with gradient elution (e.g., 5–20% MeOH in DCM).
  • Residual metal catalysts (e.g., Pd from coupling reactions) require chelating resins or repeated recrystallization .

How can contradictions in reported biological activity data be resolved?

Advanced Research Question
Discrepancies in IC50 values or selectivity profiles may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., staurosporine for broad-spectrum kinase inhibition).
  • Compound stability : Perform HPLC-MS stability checks under assay conditions (pH 7.4, 37°C) to rule out degradation .
  • Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .

What spectroscopic and crystallographic methods are critical for structural characterization?

Basic Research Question

  • NMR : 1H^1H- and 13C^13C-NMR to confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.1 ppm; aromatic fluorine at δ -110 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 453.12).
  • X-ray Crystallography : Resolve stereochemistry and confirm the benzofuropyrimidine core geometry (e.g., dihedral angle <10° between fused rings) .

What strategies optimize the compound’s solubility for in vivo studies?

Advanced Research Question

  • Co-solvent systems : Use PEG-400/water (60:40) or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL).
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

What initial biological screening models are appropriate for this compound?

Basic Research Question

  • Enzyme assays : Test kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence polarization .
  • Cell viability : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) with dose ranges of 0.1–100 µM .
  • Microbial susceptibility : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens .

How to design structure-activity relationship (SAR) studies for this scaffold?

Advanced Research Question

  • Variation points :
    • Cyclopentyl group : Replace with bicyclic (e.g., norbornyl) or linear (e.g., pentyl) moieties.
    • Fluorophenyl substituent : Test electron-withdrawing (e.g., -CF3_3) vs. electron-donating (e.g., -OCH3_3) groups.
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to prioritize substituents enhancing target binding (e.g., ΔG < -8 kcal/mol) .

How to assess stability under physiological conditions?

Basic Research Question

  • Hydrolytic stability : Incubate in PBS (pH 7.4) and analyze degradation products via LC-MS at 0, 6, 12, and 24 hours.
  • Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; calculate intrinsic clearance (Clint_{int}) .

What computational approaches predict pharmacokinetic properties?

Advanced Research Question

  • ADME prediction : SwissADME or QikProp to estimate logP (target <3), BBB permeability (BOILED-Egg model), and CYP450 inhibition.
  • MD simulations : GROMACS for 100 ns trajectories to assess binding mode stability in target proteins .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.